molecular formula C19H26O5 B14072568 carbonic acid;3-phenylpropan-1-ol CAS No. 102162-49-2

carbonic acid;3-phenylpropan-1-ol

Cat. No.: B14072568
CAS No.: 102162-49-2
M. Wt: 334.4 g/mol
InChI Key: BLMWSQBQVQZIGM-UHFFFAOYSA-N
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Description

Carbonic acid;3-phenylpropan-1-ol: is an organic compound with the molecular formula C10H12O3. It is also known as 3-phenylpropyl carbonate. This compound is a derivative of carbonic acid and 3-phenylpropan-1-ol, combining the properties of both components. It is a colorless, viscous liquid with a mild, pleasant odor.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: One common method to synthesize carbonic acid;3-phenylpropan-1-ol is through the esterification of 3-phenylpropan-1-ol with carbonic acid derivatives such as phosgene or dimethyl carbonate.

    Transesterification: Another method involves the transesterification of 3-phenylpropan-1-ol with dialkyl carbonates.

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using phosgene or dimethyl carbonate as the carbonic acid source. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of carbonic acid;3-phenylpropan-1-ol involves its ability to form stable esters and undergo hydrolysis under physiological conditions. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Properties

CAS No.

102162-49-2

Molecular Formula

C19H26O5

Molecular Weight

334.4 g/mol

IUPAC Name

carbonic acid;3-phenylpropan-1-ol

InChI

InChI=1S/2C9H12O.CH2O3/c2*10-8-4-7-9-5-2-1-3-6-9;2-1(3)4/h2*1-3,5-6,10H,4,7-8H2;(H2,2,3,4)

InChI Key

BLMWSQBQVQZIGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCO.C1=CC=C(C=C1)CCCO.C(=O)(O)O

Origin of Product

United States

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